REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH2:8]O)=[CH:6][C:5]([Br:10])=[CH:4][N:3]=1.[BrH:11]>>[BrH:10].[Br:10][C:5]1[CH:6]=[C:7]([CH2:8][Br:11])[C:2]([NH2:1])=[N:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1CO)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the majority of the water is removed in vacuo and toluene
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
to remove the water
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CONCENTRATION
|
Details
|
The residue is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
Br.BrC=1C=C(C(=NC1)N)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |